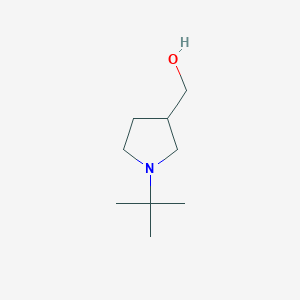

(1-Terc-butilpirrolidin-3-il)metanol

Descripción general

Descripción

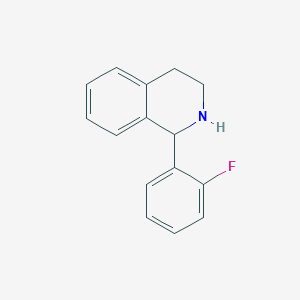

Determination of Absolute Configuration

The study presented in paper focuses on the resolution of racemic N-CBZ-3-fluoropyrrolidine-3-methanol and the determination of the absolute configuration of its enantiomers. The researchers used vibrational circular dichroism to identify the configuration and confirmed it through a series of chemical synthesis steps. The synthesis involved the conversion of the CBZ protecting group to Boc, followed by oxidation and subsequent reactions to yield a product that was compared with known standards. This process established the (R)-configuration of the enantiomer.

Synthesis of Pyrrole Derivatives

In paper , an efficient one-pot synthesis method for pyrrole derivatives is described. The method utilizes acetophenone and trimethylacetaldehyde with TosMIC and a mild base to produce 4-(tert-butyl)-1H-pyrrol-3-ylmethanone. This economical approach was successful in achieving good yields, indicating its potential for the synthesis of related compounds.

Novel Pyrazolyl Imine Synthesis

Paper reports the ambient-temperature synthesis of a novel pyrazolyl imine compound. The synthesis was achieved through a condensation reaction between two specific reactants in methanol, using magnesium sulfate as a drying agent. The resulting compound was characterized using various spectroscopic methods, mass spectrometry, and elemental analysis, yielding an 81% yield.

Pyrrole Photooxidation

The photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate is discussed in paper . The process, which was dye-sensitized and occurred in methanol, led to the formation of bipyrrolic products. The paper presents a mechanism for the formation of these oxidative coupling products, contributing to the understanding of pyrrole photochemistry.

Technetium Complexes with Catechol Derivatives

Paper explores the direct synthesis of technetium complexes with 3,5-di-tert-butylcatechol. The reaction involved ammonium pertechnetate and resulted in the formation of two distinct complexes. The crystallographic characterization of one of the complexes provided insights into its molecular structure, which exhibits C3 symmetry and typical catecholate ligand bond lengths. Both complexes demonstrated reversible electron transfer processes, indicating their potential in redox chemistry.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

Este compuesto tiene aplicaciones en proteómica, donde puede utilizarse como reactivo o como bloque de construcción en la síntesis de péptidos o miméticos. Sus propiedades estructurales permiten la introducción de volumen estérico cerca de sitios reactivos, lo que se puede aprovechar para estudiar las interacciones y funciones de las proteínas .

Ciencia de los Materiales

El grupo terc-butilo en (1-Terc-butilpirrolidin-3-il)metanol puede utilizarse en la ciencia de los materiales para la modificación de superficies o la creación de nuevos polímeros con propiedades únicas. Su capacidad para impartir hidrofobicidad lo convierte en un candidato para crear recubrimientos resistentes al agua o aditivos en mezclas de polímeros .

Química Analítica

Como estándar analítico, This compound puede utilizarse en cromatografía y espectrometría de masas para ayudar a identificar o cuantificar compuestos similares dentro de mezclas complejas. Su tiempo de retención único y su firma espectral de masas le permiten servir como punto de referencia en ensayos analíticos .

Producción Biofarmacéutica

En la industria biofarmacéutica, este compuesto podría utilizarse en la síntesis de principios activos farmacéuticos (API) o como intermedio en el proceso de producción. Su estabilidad química en diversas condiciones es ventajosa para las síntesis a escala industrial .

Educación Química

This compound: también puede utilizarse en entornos académicos como herramienta de enseñanza para cursos avanzados de química orgánica. Proporciona un ejemplo práctico de conceptos como el impedimento estérico, la quiralidad y la química de los grupos funcionales .

Química Ambiental

Finalmente, no deben pasarse por alto las posibles aplicaciones del compuesto en la química ambiental. Podría utilizarse en el estudio de los procesos de degradación de los contaminantes orgánicos o en la síntesis de compuestos diseñados para remediar sitios contaminados .

Safety and Hazards

Mecanismo De Acción

Target of Action

Related compounds such as 1h-pyrrolo [2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

Similar compounds like 1h-pyrrolo [2,3-b]pyridine derivatives inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

Related compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

The molecular weight of the compound is 15726 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

(1-Tert-butylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with methanol dehydrogenase, an enzyme that catalyzes the oxidation of methanol to formaldehyde . This interaction is crucial for the compound’s role in methanol metabolism. Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may interact with other proteins involved in methanol oxidation and formaldehyde assimilation, contributing to energy generation and growth in certain microorganisms .

Cellular Effects

The effects of (1-Tert-butylpyrrolidin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with methanol dehydrogenase can lead to changes in the levels of formaldehyde and other metabolites, thereby impacting cellular metabolism . Furthermore, (1-Tert-butylpyrrolidin-3-yl)methanol may affect gene expression by modulating the activity of transcription factors involved in methanol metabolism .

Molecular Mechanism

The molecular mechanism of (1-Tert-butylpyrrolidin-3-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to methanol dehydrogenase, facilitating the oxidation of methanol to formaldehyde . This binding interaction is essential for the compound’s role in methanol metabolism. Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may inhibit or activate other enzymes involved in methanol oxidation and formaldehyde assimilation, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Tert-butylpyrrolidin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Tert-butylpyrrolidin-3-yl)methanol is relatively stable under standard laboratory conditions . Prolonged exposure to light and air may lead to its degradation, affecting its efficacy in biochemical reactions . Long-term studies have also indicated that the compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (1-Tert-butylpyrrolidin-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to enhance methanol metabolism and energy generation . At high doses, (1-Tert-butylpyrrolidin-3-yl)methanol can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of formaldehyde and other metabolites, which can be harmful at high concentrations .

Metabolic Pathways

(1-Tert-butylpyrrolidin-3-yl)methanol is involved in several metabolic pathways, including methanol oxidation and formaldehyde assimilation . The compound interacts with enzymes such as methanol dehydrogenase and formaldehyde dehydrogenase, facilitating the conversion of methanol to formaldehyde and subsequently to formate . These metabolic pathways are crucial for energy generation and growth in certain microorganisms .

Transport and Distribution

The transport and distribution of (1-Tert-butylpyrrolidin-3-yl)methanol within cells and tissues are mediated by various transporters and binding proteins . The compound is primarily transported through passive diffusion, but it may also interact with specific transporters that facilitate its movement across cell membranes . Once inside the cell, (1-Tert-butylpyrrolidin-3-yl)methanol can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of (1-Tert-butylpyrrolidin-3-yl)methanol is an important factor that affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with methanol dehydrogenase and other enzymes involved in methanol metabolism . Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for the compound’s role in cellular metabolism and energy generation .

Propiedades

IUPAC Name |

(1-tert-butylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)10-5-4-8(6-10)7-11/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGPTFIQKDNBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640640 | |

| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71548-34-0 | |

| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.